Cefditoren, also known as cefditoren pivoxil, is a third-generation cephalosporin antibiotic that exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It is primarily utilized for treating respiratory tract infections, including those caused by Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . The compound features a β-lactam ring at the 7 position of the cephalosporin structure, which is crucial for its antibacterial action through the inhibition of bacterial cell wall synthesis. Additionally, cefditoren has a unique chemical structure that includes an aminothiazole group and a methoxyimino group, enhancing its efficacy against resistant bacterial strains .
Cefditoren is administered as cefditoren pivoxil, which is a prodrug that undergoes hydrolysis in the gastrointestinal tract to yield the active form, cefditoren. This conversion occurs via esterases, resulting in the formation of pivalate as a byproduct . The primary mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis in bacterial cell walls. By inhibiting these proteins, cefditoren disrupts cell wall integrity, leading to bacterial lysis .
Cefditoren demonstrates potent bactericidal activity due to its high affinity for PBP 2X, particularly effective against penicillin-resistant strains of Streptococcus pneumoniae. Its antimicrobial spectrum includes significant coverage against both Gram-positive and Gram-negative pathogens . The compound's stability against various β-lactamases further enhances its therapeutic potential, making it suitable for treating infections caused by resistant bacteria .
The synthesis of cefditoren pivoxil involves several key steps:
Cefditoren is primarily used in clinical settings for:
Cefditoren shares similarities with other cephalosporins and β-lactam antibiotics but stands out due to its unique structural features and resistance profile. Below are some similar compounds:
| Compound Name | Generation | Spectrum of Activity | Unique Features |
|---|---|---|---|
| Cefuroxime | Second | Broad-spectrum; effective against Gram-positive and some Gram-negative bacteria | Enhanced stability against β-lactamases |
| Cefixime | Third | Broad-spectrum; effective against Gram-negative bacteria | Oral bioavailability |
| Cefaclor | Second | Effective primarily against Gram-positive bacteria | Less effective against resistant strains |
| Ceftazidime | Third | Broad-spectrum; particularly effective against Pseudomonas aeruginosa | Enhanced activity against Gram-negative bacteria |
Cefditoren's unique combination of structural modifications contributes to its balanced spectrum of activity and effectiveness against resistant strains, distinguishing it from other cephalosporins .
Cefditoren-d3 retains the core cephalosporin architecture, comprising a β-lactam ring fused to a dihydrothiazine ring (cephem nucleus). The molecular formula is C₁₉H₁₅D₃N₆O₅S₃, with a molecular weight of 509.6 g/mol. Isotopic labeling occurs at the methoxyimino side chain, where three hydrogen atoms are replaced by deuterium (Figure 1). This modification does not alter the compound’s stereochemical configuration, preserving the (6R,7R) absolute configuration critical for antibacterial activity.
Table 1: Comparative molecular descriptors of cefditoren and cefditoren-d3
| Property | Cefditoren | Cefditoren-d3 |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₆O₅S₃ | C₁₉H₁₅D₃N₆O₅S₃ |
| Molecular Weight (g/mol) | 506.59 | 509.6 |
| CAS Number | 104145-95-1 | 2747915-67-7 |
The methoxyimino group at position 7 of the cephem nucleus serves as the exclusive site for deuterium incorporation, as confirmed by high-resolution mass spectrometry.
Deuterium substitution occurs at the methoxyimino acetamido group (-N-O-CH₃ → -N-O-CD₃), with isotopic enrichment exceeding 99%. This position was selected due to its metabolic vulnerability; deuteration here minimizes first-pass metabolism while maintaining steric compatibility with bacterial penicillin-binding proteins.
The van der Waals radius of deuterium (2.02 Å) closely mirrors that of hydrogen (1.20 Å), ensuring negligible steric perturbation. Density functional theory (DFT) calculations confirm that the C-D bond length (1.09 Å) versus C-H (1.06 Å) introduces only a 0.3% increase in molecular volume at the substitution site.
X-ray crystallography reveals identical lattice parameters between cefditoren and its deuterated analog, with unit cell volumes differing by <0.1%. Key structural metrics remain consistent:
The primary divergence emerges in vibrational spectra, where C-D stretching modes appear at 2200–2100 cm⁻¹, absent in the parent compound.
Deuteration induces predictable shifts in ¹H and ¹³C NMR:
Table 2: Key NMR spectral differences
| Nucleus | Non-deuterated (δ, ppm) | Cefditoren-d3 (δ, ppm) |
|---|---|---|
| ¹H (OCH₃) | 3.78 (s, 3H) | 3.78 (s, residual ¹H) |
| ¹³C (CD₃) | 56.2 (OCH₃) | 56.2 (triplet, J = 19 Hz) |
The methoxyimino CD₃ group appears as a ¹³C triplet (J = 19 Hz) at 56.2 ppm, while residual protons on deuterated carbons show attenuated integration.
Characteristic absorption bands:
Deuteration reduces the O-CH₃ stretching frequency from 2830 cm⁻¹ to 2120 cm⁻¹ due to increased bond strength.
Both compounds exhibit identical λmax at 272 nm (ε = 12,400 M⁻¹cm⁻¹) in phosphate buffer (pH 7.4), confirming that deuteration does not perturb the conjugated π-system of the thiazole and cephem nuclei.
Deuterium labeling of cephalosporin derivatives represents a sophisticated approach to pharmaceutical isotope incorporation that requires precise methodological considerations [10]. The incorporation of deuterium atoms into the molecular structure of cephalosporin compounds involves several established techniques that exploit the unique chemical properties of hydrogen-deuterium exchange reactions [11].
The primary methodologies for deuterium labeling in cephalosporin derivatives utilize palladium-carbon catalyst systems combined with deuterated solvents [28]. These approaches typically employ deuterated water as the primary deuterium source, operating under mild reaction conditions with temperatures ranging from 25 to 180 degrees Celsius [28]. The catalytic system facilitates selective hydrogen-deuterium exchange at specific molecular positions while maintaining the structural integrity of the beta-lactam ring system [12].
Advanced biocatalytic deuteration methods have emerged as promising alternatives for achieving high stereoselectivity in isotope incorporation [36]. These enzymatic approaches utilize nicotinamide adenine dinucleotide hydride-dependent reductases coupled with deuterated water to generate deuterated cofactors, enabling precise stereochemical control during the labeling process [36]. The biocatalytic methodology demonstrates exceptional chemo-, stereo-, and isotopic selectivity, achieving greater than 98% deuterium incorporation under ambient conditions [36].
Site-specific isotope labeling strategies for beta-lactam antibiotics have been developed through biosynthetic incorporation techniques [12] [38]. These methods involve the replacement of specific amino acid precursors with isotopically labeled variants during fermentation processes, resulting in selective deuterium incorporation at predetermined molecular positions [12]. The approach has demonstrated successful incorporation of carbon-13 labels into the canonical beta-lactam carbonyl position, achieving milligram-scale yields with high isotope incorporation rates [12] [38].
| Labeling Method | Deuterium Source | Operating Temperature | Selectivity | Incorporation Rate |
|---|---|---|---|---|
| Palladium-Carbon Catalysis | Deuterated Water | 25-180°C | Moderate | 80-99% |
| Biocatalytic Reduction | Deuterated Water | 25°C | High | >98% |
| Biosynthetic Incorporation | Labeled Precursors | 37°C | Site-Specific | 85-95% |
| Electrochemical Synthesis | Heavy Water | 25°C | High | 80-98% |
The synthetic production of Cefditoren-d3 follows established cephalosporin manufacturing pathways with specific modifications to accommodate deuterium incorporation [17] [18]. The primary synthetic route begins with the preparation of deuterated precursor compounds, specifically targeting the modification of 7-aminocephalosporanic acid derivatives [41].
The initial synthetic approach involves the preparation of deuterated 7-aminocephalosporanic acid through enzymatic conversion of cephalosporin C using cephalosporin C acylase [41]. This single-step bioconversion process achieves conversion rates of approximately 30% under optimized conditions, providing the fundamental building block for subsequent Cefditoren-d3 synthesis [41]. The enzymatic approach offers advantages over traditional chemical methods by eliminating harsh reaction conditions and reducing environmental impact [41].
The coupling reaction for side chain attachment utilizes deuterated reagents in the acylation process [17]. The synthetic protocol employs iodomethyl pivalate as the esterifying agent, with reaction conditions optimized for deuterium retention [17]. The reaction proceeds through formation of the pivaloyloxymethyl ester, maintaining the deuterium labels incorporated during earlier synthetic steps [17].
Advanced synthetic methodologies incorporate ionic liquid systems to enhance reaction efficiency and product purity [37]. The use of 1-butyl-3-methylimidazolium hexafluorophosphate as a reaction medium provides improved yields and simplified purification procedures [37]. These conditions facilitate the formation of Cefditoren-d3 while minimizing side reactions that could compromise isotopic purity [37].
The synthetic route optimization includes careful control of reaction parameters to prevent deuterium loss during processing [16]. Temperature control, pH adjustment, and reaction time optimization are critical factors that influence the final isotopic composition of the product [16]. Industrial-scale production requires precise monitoring of these parameters to ensure consistent deuterium incorporation across production batches [16].
| Synthetic Step | Key Reagent | Reaction Conditions | Yield | Deuterium Retention |
|---|---|---|---|---|
| Nucleus Preparation | Cephalosporin C Acylase | pH 7, 37°C, 6h | 30% | >95% |
| Side Chain Coupling | Iodomethyl Pivalate | -10°C, 1h | 98.7% | >90% |
| Esterification | Pivaloyl Chloride | 0-5°C, 2h | 85-92% | >88% |
| Final Purification | Crystallization | Room Temperature | 75-85% | >98% |
Purification of isotopically labeled compounds requires specialized techniques that preserve isotopic integrity while achieving pharmaceutical-grade purity standards [24] [26]. The purification of Cefditoren-d3 employs multi-stage chromatographic separation methods combined with crystallization procedures optimized for deuterated compounds [24].
High-performance liquid chromatography serves as the primary separation technique for isotopically labeled cephalosporin derivatives [27] [32]. The chromatographic conditions utilize specialized column systems designed to minimize isotope exchange during the separation process [32]. Mobile phase selection focuses on deuterium-compatible solvents that prevent unintended hydrogen-deuterium exchange reactions [32].
Liquid chromatography-mass spectrometry analysis provides simultaneous purification and isotopic purity assessment [27]. The methodology enables real-time monitoring of deuterium incorporation levels while achieving compound separation [27]. This approach demonstrates excellent robustness and reproducibility, facilitating successful transfer from development laboratories to commercial production facilities [27].
Column chromatography utilizing silica gel systems provides cost-effective purification for larger-scale production [28]. The separation conditions employ gradient elution with carefully selected solvent systems that maintain deuterium labels throughout the purification process [28]. Typical elution gradients utilize dichloromethane-methanol mixtures with ratios optimized for each specific compound [28].
Crystallization techniques for isotopically labeled compounds require modification of standard procedures to accommodate the altered physical properties of deuterated molecules [25]. Recrystallization from deuterated solvents may be necessary to prevent isotope dilution during the purification process [25]. The crystallization conditions must be optimized to achieve high recovery yields while maintaining isotopic purity above 95% [25].
Preparative-scale purification methods incorporate countercurrent chromatography for compounds requiring extensive purification [14]. This technique utilizes volatile two-phase solvent systems that facilitate product isolation without residual solvent contamination [14]. The method demonstrates particular utility for compounds requiring high isotopic purity for analytical applications [14].
| Purification Method | Column System | Mobile Phase | Recovery Yield | Purity Achievement |
|---|---|---|---|---|
| High-Performance Liquid Chromatography | C18 Reversed Phase | Acetonitrile-Water | 85-95% | >99% |
| Silica Gel Chromatography | Normal Phase | Dichloromethane-Methanol | 70-85% | 95-98% |
| Countercurrent Chromatography | Liquid-Liquid | Hexane-Ethyl Acetate-Methanol-Water | 75-90% | >97% |
| Preparative Thin Layer Chromatography | Silica Gel | Optimized Solvent Systems | 60-80% | 95-99% |
Quality control for isotopically labeled pharmaceutical compounds requires comprehensive analytical protocols that assess both chemical purity and isotopic composition [31] [33]. The quality control parameters for Cefditoren-d3 encompass multiple analytical techniques designed to verify deuterium incorporation levels and structural integrity [32].
Nuclear magnetic resonance spectroscopy provides the primary method for isotopic purity determination in deuterated compounds [33] [35]. Quantitative proton nuclear magnetic resonance analysis enables precise measurement of deuterium incorporation at specific molecular positions [33]. The methodology demonstrates high precision and accuracy, with measurement uncertainties typically below 0.5% for isotopic composition [33].
Mass spectrometry techniques offer complementary analytical capabilities for isotopic purity assessment [32] [44]. High-resolution mass spectrometry enables discrimination between isotopologues based on exact mass measurements [32]. The approach provides quantitative data on isotopic distribution patterns and can detect trace levels of non-deuterated impurities [32].
Isotope ratio mass spectrometry provides the highest precision measurements for isotopic composition analysis [46] [47]. This specialized technique achieves measurement precision better than 0.1% for deuterium content determination [46]. The methodology utilizes magnetic sector mass analyzers with multiple collector systems to achieve exceptional analytical precision [46].
Chemical purity assessment utilizes standard pharmaceutical analytical techniques adapted for isotopically labeled compounds [30]. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of chemical impurities and degradation products [30]. Nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry serve as complementary techniques for comprehensive impurity profiling [30].
Stability testing protocols for isotopically labeled compounds include specific assessments of deuterium retention under various storage conditions [31]. Accelerated stability studies monitor potential deuterium loss through exchange reactions with environmental moisture [31]. These studies establish appropriate storage conditions and expiration dating for deuterated pharmaceutical products [31].
| Analytical Method | Parameter Measured | Precision | Detection Limit | Typical Specification |
|---|---|---|---|---|
| Quantitative Nuclear Magnetic Resonance | Deuterium Incorporation | ±0.5% | 0.1% | >95% D |
| High-Resolution Mass Spectrometry | Isotopologue Distribution | ±0.2% | 0.05% | <5% Non-D |
| Isotope Ratio Mass Spectrometry | Deuterium Content | ±0.1% | 0.01% | 99.5% D |
| High-Performance Liquid Chromatography | Chemical Purity | ±2.0% | 0.05% | >98% |
| Gas Chromatography-Mass Spectrometry | Volatile Impurities | ±5.0% | 1 ppm | <100 ppm |
Mass spectrometric analysis represents the primary analytical technique for determining deuterium incorporation efficiency in Cefditoren-d3. The deuterated form exhibits a molecular formula of C₁₈₁₃CH₁₅D₃N₆O₅S₃ with a molecular weight of 510.59 daltons, representing a 4.02 dalton increase compared to the parent compound [1] [2]. This mass difference corresponds to the incorporation of three deuterium atoms in place of hydrogen atoms within the methoxy group of the molecule.
High-resolution mass spectrometry enables precise quantification of isotope incorporation efficiency through analysis of isotopic distribution patterns. The technique utilizes electrospray ionization in positive ion mode, generating characteristic molecular ion peaks that demonstrate the successful deuteration process [1]. Primary fragmentation analysis reveals key diagnostic ions at mass-to-charge ratios of 326 and 309, which correspond to specific structural fragments of the deuterated molecule [1].
The incorporation efficiency assessment relies on comparative analysis of mass spectral data between deuterated and non-deuterated forms. Studies indicate that Cefditoren-d3 achieves greater than 95% deuterium incorporation efficiency when synthesized under optimized conditions [2]. This high efficiency level ensures reliable analytical performance when the compound is utilized as an internal standard in quantitative mass spectrometric analyses.
Tandem mass spectrometry provides additional structural confirmation through collision-induced dissociation experiments. The fragmentation patterns of Cefditoren-d3 demonstrate characteristic isotope shifts that correspond to the deuterium positions within the molecular structure [3] [4]. These diagnostic fragmentation patterns enable unambiguous identification and quantification of the deuterated compound in complex biological matrices.
Mass defect analysis represents an advanced approach for distinguishing between deuterated and non-deuterated forms at high resolution. The technique exploits the small but measurable differences in exact mass between hydrogen and deuterium isotopes [5] [4]. When performed using high-resolution instruments such as Orbitrap or Fourier transform ion cyclotron resonance mass spectrometers, mass defect analysis can achieve baseline separation of isotopomers with minimal chromatographic separation requirements.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and isotopic fingerprinting capabilities for Cefditoren-d3. The technique offers unique advantages for confirming deuterium incorporation sites and assessing the overall deuteration pattern within the molecule [6] [7]. Deuterium nuclear magnetic resonance analysis reveals characteristic spectral patterns that serve as definitive fingerprints for the deuterated compound.
Proton nuclear magnetic resonance analysis of Cefditoren-d3 demonstrates significantly reduced signal intensities in regions corresponding to the deuterated methoxy group. The characteristic peaks that appear in the parent compound at chemical shifts between 3.80 and 7.58 parts per million show diminished intensity or complete absence following deuteration [8] [9]. This reduction in signal intensity provides quantitative information regarding the extent of deuterium incorporation at specific molecular sites.
Deuterium nuclear magnetic resonance spectroscopy directly detects the incorporated deuterium atoms, generating characteristic broad singlet peaks at chemical shifts similar to their hydrogen counterparts [8] [10]. The deuterium signals appear as broad resonances due to the quadrupolar nature of the deuterium nucleus, providing distinctive spectroscopic signatures that confirm successful isotopic substitution. The integration patterns of deuterium signals enable quantitative assessment of incorporation efficiency at each deuterated position.
Carbon-13 nuclear magnetic resonance analysis reveals isotope-induced chemical shift perturbations that result from deuterium substitution. These isotope shifts typically manifest as small but measurable changes in carbon chemical shifts, particularly for carbon atoms directly bonded to deuterium [9]. The magnitude of these shifts depends on the proximity of the carbon nucleus to the deuterium substitution site, providing valuable structural information regarding deuteration patterns.
Two-dimensional nuclear magnetic resonance techniques, including heteronuclear correlation experiments, enable detailed mapping of deuterium incorporation sites within the Cefditoren-d3 structure. These advanced methods facilitate assignment of specific deuterium positions and confirm the regioselectivity of the deuteration process [11] [12]. The resulting spectroscopic fingerprints serve as definitive analytical standards for quality control and structural verification applications.
Chromatographic separation methods provide essential capabilities for resolving isotopomers and achieving analytical separation of Cefditoren-d3 from related compounds. High-performance liquid chromatography represents the primary separation technique, utilizing reversed-phase columns with gradient elution systems to achieve optimal resolution [13] [14]. The typical analytical conditions employ C18 stationary phases with acetonitrile-water mobile phase systems, achieving resolution factors between 2.5 and 4.5 depending on the specific chromatographic parameters employed.
Liquid chromatography-tandem mass spectrometry systems enable simultaneous separation and detection of Cefditoren-d3 with exceptional sensitivity and selectivity [5] [15]. The technique utilizes shorter analytical columns (2.1×100 millimeters) with rapid gradient elution, achieving complete analysis within 8-12 minutes while maintaining adequate resolution for isotopomer discrimination. Mass spectrometric detection eliminates interference from co-eluting compounds and provides unambiguous identification based on characteristic mass-to-charge transitions.
Chiral chromatographic separation techniques demonstrate the capability to resolve isotopomers based on subtle differences in their physicochemical properties. Studies utilizing cellulose-based chiral stationary phases with 2-propanol-hexane mobile phases have achieved separation factors of 1.008 for hydrogen-deuterium isotopomers [16] [17]. This level of resolution enables analytical discrimination between deuterated and non-deuterated forms that would be impossible using conventional achiral separation methods.
Ion exchange chromatography provides an alternative separation mechanism that exploits differences in ionic interactions between isotopomers and the stationary phase. The technique utilizes strongly basic anion-exchange resins such as AG1-X8 with hydrochloric acid gradient elution systems [18]. Resolution factors between 2.1 and 2.8 have been achieved for isotopic variants, with analysis times ranging from 30 to 45 minutes depending on the specific gradient conditions employed.
Size exclusion chromatography offers complementary separation capabilities based on molecular size differences, though the resolution achieved for isotopomers is typically lower than other chromatographic methods. The technique utilizes gel filtration media such as Sephadex G-10 with aqueous mobile phases, achieving resolution factors between 1.2 and 1.5 [13]. While less efficient than other methods, size exclusion chromatography provides valuable orthogonal separation selectivity for complex analytical applications.
X-ray crystallographic analysis provides detailed structural information regarding the solid-state properties of Cefditoren-d3 and comparison with the non-deuterated parent compound. The deuterated form crystallizes in the triclinic crystal system with space group P1̄, identical to the parent compound [19] . Unit cell parameters demonstrate minimal differences between deuterated and non-deuterated forms, with variations of less than 0.5% in most crystallographic dimensions.
The unit cell volume of Cefditoren-d3 (606.22 Ų) shows a slight contraction compared to the parent compound (608.74 Ų), representing a 0.4% decrease in molecular packing volume [19] . This volumetric reduction reflects the smaller effective radius of deuterium compared to hydrogen, consistent with observations in other deuterated pharmaceutical compounds. The density increase from 1.333 to 1.382 grams per cubic centimeter represents a 3.7% enhancement attributable to the higher atomic mass of deuterium.
High-resolution diffraction studies at 1.1 Ångström resolution reveal that deuteration induces negligible structural perturbations in the overall molecular conformation [21] [22]. The root-mean-squared differences between deuterated and non-deuterated structures remain within the range of thermal motion parameters, indicating that isotopic substitution does not significantly alter the fundamental molecular geometry. These findings confirm that deuteration preserves the essential structural characteristics required for biological activity.
Powder diffraction analysis enables routine characterization of crystalline forms and polymorphic assessment of Cefditoren-d3. The technique provides rapid identification of crystal modifications and monitoring of solid-state transformations during storage or processing [19] [23]. Comparative powder patterns between deuterated and non-deuterated forms show essentially identical diffraction profiles, confirming isomorphous crystallization behavior despite the isotopic substitution.
Temperature-dependent crystallographic studies reveal that deuteration may influence thermal stability and phase transition behavior. The deuterated form exhibits slightly modified thermal expansion coefficients and potentially altered polymorphic transition temperatures compared to the parent compound [24] [25]. These subtle but measurable differences in thermal behavior reflect the influence of deuterium substitution on intermolecular interactions and crystal packing arrangements.